molecular formula C6H10O B3050204 5-Hexen-3-one CAS No. 24253-30-3

5-Hexen-3-one

Cat. No. B3050204
CAS RN: 24253-30-3
M. Wt: 98.14 g/mol
InChI Key: RUJLJMUWUVTHEU-UHFFFAOYSA-N
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Description

5-Hexen-3-one is a chemical compound that belongs to the family of unsaturated ketones. It is also known as 3-hexen-5-one and is a pale yellow liquid with a strong, grassy odor. 5-Hexen-3-one is widely used in the food and fragrance industries due to its unique aroma and flavor. It is also used in scientific research for its various applications.

Scientific Research Applications

Photochemistry and Stability

5-Hexen-3-one has been studied for its photochemical properties. In the vapor phase, it exhibits considerable stability towards photolysis. The primary product identified at certain wavelengths was an isomer, while carbon monoxide was also produced. Additional products like methane, acetone, and biacetyl were identified at shorter wavelengths. This research highlights the compound's photochemical stability similar to other unsaturated carbonyl compounds with a conjugated double bond (Srinivasan, 1960).

Reaction Kinetics

The kinetics of gas-phase reactions of 5-hexen-3-one with OH and NO3 radicals and O3 have been measured, providing insights into its atmospheric reactivity. The rate constants for these reactions were determined, and the atmospheric lifetimes of 5-hexen-3-one with respect to these radicals and O3 were calculated (Wang, Ge, & Wang, 2010).

Isomerization and Reduction

1-Hexen-5-one, in the presence of certain complexes, undergoes isomerization to give cis- and trans-2-hexen-5-one, and is reduced to 2-hexanone. This study suggests potential pathways for the transformation of 5-hexen-3-one under specific conditions (Sharf, Freidlin, Shekoyan, & Krutii, 1976).

Gas Phase Reactions with Cl Atoms

Temperature-dependent rate coefficients for the gas-phase reactions of Cl atoms with 5-hexen-3-one were measured. This research aids in understanding the atmospheric chemistry and potential environmental impact of 5-hexen-3-one (Vijayakumar, Kumar, & Rajakumar, 2017).

Thermal Rearrangements

Theoretical investigations of the thermal rearrangements of related compounds provide insights into the behavior of 5-hexen-3-one under high temperatures. This research is useful in understanding the pyrolysis and isomerization reactions of similar compounds (Bozkaya & Özkan, 2012).

Cyclization and Stereochemistry

Studies on the cyclization of substituted 5-hexen-1-yllithiums show high stereoselectivity and regioselectivity. This research provides insights into the chemical behavior of compounds related to 5-hexen-3-one, highlighting the potential for synthesizing specific stereoisomers (Bailey et al., 1991).

Future Directions

: NIST Chemistry WebBook : ChemSpider

properties

IUPAC Name

hex-5-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJLJMUWUVTHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178950
Record name 5-Hexen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexen-3-one

CAS RN

24253-30-3
Record name 5-Hexen-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024253303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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